REACTION_SMILES
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[CH2:66]([Cl:67])[Cl:68].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][c:11]1[CH2:12][c:13]1[cH:14][n:15]([CH3:33])[c:16]2[cH:17][cH:18][c:19]([C:22]([NH:23][CH2:24][CH:25]([CH2:26][C:27]([F:28])([F:29])[F:30])[CH3:31])=[O:32])[cH:20][c:21]12.[CH3:35][N:36]([CH3:37])[CH2:38][CH2:39][CH2:40][N:41]=[C:42]=[N:43][CH2:44][CH3:45].[CH3:46][c:47]1[c:48]([S:53](=[O:54])(=[O:55])[NH2:56])[cH:49][cH:50][cH:51][cH:52]1.[CH3:57][N:58]([CH3:59])[c:60]1[cH:61][cH:62][n:63][cH:64][cH:65]1.[ClH:34]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6](=[O:8])[NH:56][S:53]([c:48]2[c:47]([CH3:46])[cH:52][cH:51][cH:50][cH:49]2)(=[O:54])=[O:55])[cH:9][cH:10][c:11]1[CH2:12][c:13]1[cH:14][n:15]([CH3:33])[c:16]2[cH:17][cH:18][c:19]([C:22]([NH:23][CH2:24][CH:25]([CH2:26][C:27]([F:28])([F:29])[F:30])[CH3:31])=[O:32])[cH:20][c:21]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccccc1S(N)(=O)=O
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C(=O)NS(=O)(=O)c2ccccc2C)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:66]([Cl:67])[Cl:68].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][c:11]1[CH2:12][c:13]1[cH:14][n:15]([CH3:33])[c:16]2[cH:17][cH:18][c:19]([C:22]([NH:23][CH2:24][CH:25]([CH2:26][C:27]([F:28])([F:29])[F:30])[CH3:31])=[O:32])[cH:20][c:21]12.[CH3:35][N:36]([CH3:37])[CH2:38][CH2:39][CH2:40][N:41]=[C:42]=[N:43][CH2:44][CH3:45].[CH3:46][c:47]1[c:48]([S:53](=[O:54])(=[O:55])[NH2:56])[cH:49][cH:50][cH:51][cH:52]1.[CH3:57][N:58]([CH3:59])[c:60]1[cH:61][cH:62][n:63][cH:64][cH:65]1.[ClH:34]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6](=[O:8])[NH:56][S:53]([c:48]2[c:47]([CH3:46])[cH:52][cH:51][cH:50][cH:49]2)(=[O:54])=[O:55])[cH:9][cH:10][c:11]1[CH2:12][c:13]1[cH:14][n:15]([CH3:33])[c:16]2[cH:17][cH:18][c:19]([C:22]([NH:23][CH2:24][CH:25]([CH2:26][C:27]([F:28])([F:29])[F:30])[CH3:31])=[O:32])[cH:20][c:21]12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1S(N)(=O)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C(=O)NS(=O)(=O)c2ccccc2C)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |